N,N'-bis(4-iodophenyl)ethanediamide

Description

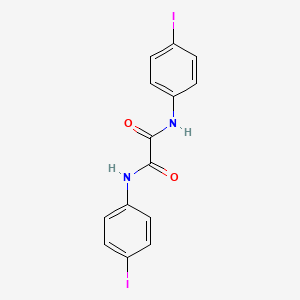

N,N'-bis(4-iodophenyl)ethanediamide is a bisamide compound featuring two 4-iodophenyl groups attached to an ethanediamide backbone. For instance, related compounds like N,N'-bis(2-acetylphenyl)ethanediamide (polymorphs) and N,N'-bis(4-aminophenyl)ethanediamide are reported in crystallographic studies . Such compounds are often explored in materials science, pharmaceuticals, or as intermediates in organic synthesis due to their tunable functional groups.

Properties

Molecular Formula |

C14H10I2N2O2 |

|---|---|

Molecular Weight |

492.05 g/mol |

IUPAC Name |

N,N'-bis(4-iodophenyl)oxamide |

InChI |

InChI=1S/C14H10I2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20) |

InChI Key |

MSRXWBFSXVFCBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-iodophenyl)ethanediamide typically involves the reaction of 4-iodoaniline with oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(4-iodophenyl)ethanediamide may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-iodophenyl)ethanediamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, where the amide groups may be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry

In organic synthesis, N,N’-bis(4-iodophenyl)ethanediamide serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine

In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its structural features allow for modifications that can enhance biological activity, selectivity, and pharmacokinetic properties.

Industry

In the materials science industry, N,N’-bis(4-iodophenyl)ethanediamide can be used to create polymers and other materials with specific properties, such as improved thermal stability or electronic conductivity.

Mechanism of Action

The mechanism by which N,N’-bis(4-iodophenyl)ethanediamide exerts its effects depends on its application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound’s amide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N'-bis(4-iodophenyl)ethanediamide and analogous ethanediamide derivatives:

Key Insights from Comparative Analysis:

Substituent Effects: Iodo vs. This may reduce solubility in polar solvents compared to hydroxyl or amino derivatives but enhance stability in nonpolar environments . Electronic Properties: Iodine’s polarizability could facilitate charge-transfer interactions, whereas trifluoromethyl or acetyl groups (as in ) alter electron density, affecting reactivity in cross-coupling or biological target binding .

Crystallographic Behavior :

- Polymorphism is well-documented in N,N'-bis(2-acetylphenyl)ethanediamide, suggesting that substituent position (para vs. ortho) and steric effects critically influence crystal packing . The iodine atoms in the target compound may promote dense packing via halogen-halogen interactions, though this requires experimental verification.

Biological and Material Applications: Compounds with amino or hydroxyl groups (e.g., N,N'-bis(4-aminophenyl)ethanediamide) are more likely to engage in hydrogen bonding, making them suitable for biomolecular interactions . In contrast, the iodine-substituted derivative could serve as a heavy-atom reagent for X-ray crystallography or as a precursor in radioimaging agents .

Synthetic Challenges: Introducing iodine substituents typically requires halogenation under controlled conditions (e.g., electrophilic substitution), whereas acetyl or amino groups may be introduced via acylation or amination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.